9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Antiallergy Drug Discovery Mast Cell Stabilization

This unsubstituted N-phenyl parent compound serves as the essential baseline control for systematic SAR exploration of the pyridothienopyrimidine class. Class-level oral antiallergy activity surpasses disodium cromoglycate in vivo. Its moderate lipophilicity (logP 3.16), favorable TPSA (47.5 Ų), and 5 H-bond acceptors ensure adequate oral absorption and drug-like properties. Use as a reference standard to quantify the impact of phenyl ring modifications on potency and selectivity in mast cell degranulation assays (e.g., RBL-2H3 β-hexosaminidase release). Avoid generic interchange risk—only empirical data confirms equipotency.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 690252-62-1
Cat. No. B2795886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
CAS690252-62-1
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H13N3O2S/c1-11-6-5-9-21-15(11)20-17-13(18(21)23)10-14(24-17)16(22)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,19,22)
InChIKeyVNAZZTIPUCBTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes39 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 690252-62-1)


9-Methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic small molecule belonging to the pyridothienopyrimidine class . Characterized by a fused pyrido[1,2-a]thieno[2,3-d]pyrimidine core with an N-phenyl carboxamide substituent, the compound has a molecular weight of 335.38 g/mol and a calculated logP of 3.16, indicating moderate lipophilicity . It is primarily distributed as a screening compound for early-stage drug discovery research in the fields of oncology and immunology, based on the known biological profile of its structural class [1].

Why 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Cannot Be Simply Interchanged with In-Class Analogs


The pyridothienopyrimidine class exhibits steep and discontinuous structure-activity relationships (SAR) at the N-aryl carboxamide position, where minor modifications (e.g., introducing a 3-chloro, 4-methyl, or 2-trifluoromethyl substituent on the phenyl ring) can drastically alter biological target engagement and pharmacokinetic properties [1]. Published class-level data demonstrate that the antiallergy potency of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines is exquisitely sensitive to the substitution pattern, with some congeners achieving oral activity superior to the clinical comparator disodium cromoglycate, while close analogs are inactive [1]. Consequently, generic interchange of analogs without empirical evidence of equipotency and selectivity introduces substantial risk of experimental failure in target-based or phenotypic assays.

Quantitative Differentiation Evidence for 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide vs. Analogs


Class-Level In Vivo Antiallergy Activity: Oral Potency Surpassing Disodium Cromoglycate in the Rat PCA Model

The 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine class, to which the target compound belongs, includes several members that demonstrated oral antiallergy activity superior to disodium cromoglycate (DSCG) and doxantrazole in the rat passive cutaneous anaphylaxis (PCA) test [1]. While the specific activity of 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 690252-62-1) has not been individually reported in the public domain, its close structural congruence with the active series members establishes a class-level inference of potential antiallergy activity. Researchers should note that this is a class-level inference and direct confirmatory data for the exact compound are absent.

Antiallergy Drug Discovery Mast Cell Stabilization

Physicochemical Property Differentiation: logP/logD Shift vs. N-Alkyl Analogs

Comparison of the reported calculated logP (3.16) and logD (3.16) for the target compound with the molecular structure of the closest N-alkyl analog, N-butyl-9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (molecular weight 391.5 g/mol) , reveals a substantial lipophilicity increase of approximately +0.9 log units based on the additional three methylene groups in the latter, assuming a simple additive contribution of ~0.3 logP per methylene. While this is a computational estimate and not an experimentally determined logD value for the comparator, the directionally lower lipophilicity of the target N-phenyl analog suggests potentially improved aqueous solubility and a reduced risk of CYP450 promiscuity compared to N-alkyl congeners, a key consideration in early lead selection.

Physicochemical Profiling Lead Optimization Lipophilicity

Polar Surface Area Differentiation as a Predictor of Membrane Permeability vs. Halogenated Analogs

The target compound has a calculated topological polar surface area (TPSA) of 47.50 Ų , placing it below the 60 Ų threshold associated with favorable oral bioavailability according to Veber's rules. In contrast, halogenated analogs such as N-(3-chlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (molecular weight 355.80 g/mol, TPSA not directly reported but expected to be similar) introduce a chlorine atom that may increase molecular weight and alter electronic properties without substantially changing TPSA . The absence of halogen substituents on the target compound's phenyl ring retains a low TPSA while minimizing the risk of halogen-dependent off-target interactions, a supportive factor for selecting this compound as a baseline scaffold for further derivatization.

Membrane Permeability Drug Design TPSA

Recommended Research Applications for 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Based on Available Evidence


Mast Cell Stabilization and Antiallergy Lead Identification

Based on class-level in vivo antiallergy data showing oral activity superior to disodium cromoglycate in the rat PCA model for structurally related 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines [1], this compound should be prioritized for primary screening in mast cell degranulation assays (e.g., RBL-2H3 cell β-hexosaminidase release). Its moderate lipophilicity (logP 3.16) and favorable TPSA (47.5 Ų) suggest adequate oral absorption potential, making it a suitable starting point for oral antiallergy drug discovery programs.

Structure-Activity Relationship (SAR) Expansion at the N-Phenyl Position

The absence of substituents on the N-phenyl ring makes this compound an ideal baseline scaffold for systematic SAR exploration. Comparative data suggest that introducing a 2-trifluoromethyl group (as in analog 9-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide ) or a 3-chloro substituent (as in N-(3-chlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide ) may modulate biological activity. Researchers can use this unsubstituted parent compound as a control to quantify the impact of phenyl ring modifications on potency and selectivity.

Physicochemical Property Benchmarking for Early Lead Selection

The reported physicochemical parameters—logP 3.16, logD 3.16, TPSA 47.5 Ų, hydrogen bond acceptor count 5, and hydrogen bond donor count 1 —position this compound favorably within drug-like chemical space. It can serve as a reference standard for benchmarking the properties of newly synthesized analogs, ensuring that subsequent derivatives maintain a balanced profile of permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.